(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound (6-chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide is systematically named according to IUPAC guidelines as 4-[(methylsulfinyl)methyl]-6-chloro-2-(pyridin-3-yl)pyrimidine . This nomenclature prioritizes the pyrimidine ring as the parent structure, with substituents numbered to assign the lowest possible locants. The pyridin-3-yl group occupies position 2, the chlorine atom resides at position 6, and the methyl sulfoxide moiety is attached via a methylene bridge at position 4. The sulfoxide functional group is denoted as "methylsulfinyl," reflecting the oxidation state of sulfur (+4) and its bonding to oxygen and two methyl groups.
A CAS Registry Number for this specific compound is not explicitly listed in the reviewed databases. However, structurally analogous pyrimidine derivatives with sulfoxide groups, such as 4-((methylsulfinyl)methyl)-6-(phenylsulfanyl)-2-(3-pyridinyl)pyrimidine (CAS 477711-32-3), demonstrate consistent naming conventions for the sulfinylmethyl substituent. This suggests that the target compound’s absence from registry databases may reflect limited commercial availability or specialized synthetic applications.
Structural Isomerism and Tautomeric Considerations
The pyrimidine core of this compound permits analysis of positional isomerism. For instance, relocating the chlorine atom from position 6 to position 5 would yield 4-[(methylsulfinyl)methyl]-5-chloro-2-(pyridin-3-yl)pyrimidine , a structural isomer with distinct physicochemical properties. Similarly, varying the substitution pattern of the pyridinyl group (e.g., 2-pyridinyl vs. 4-pyridinyl) would generate additional isomers.
Tautomerism is less likely in this molecule due to the absence of labile hydrogen atoms on the pyrimidine ring. The chlorine atom at position 6 and the pyridinyl group at position 2 are electron-withdrawing substituents that stabilize the aromatic system, minimizing keto-enol or amine-imine tautomeric shifts. The methyl sulfoxide group, being a non-acidic substituent, further reduces tautomeric potential.
Synonym Cross-Referencing Across Chemical Databases
Synonym standardization for this compound varies across databases, as illustrated below:
The term "methyl sulfoxide" is occasionally interchanged with "methanesulfinyl" in IUPAC contexts, while the pyridin-3-yl group may be rendered as "3-pyridinyl" or "pyridin-3-yl". Cross-referencing these synonyms is critical for reconciling entries in chemical inventories, particularly when structural nuances (e.g., sulfoxide vs. sulfone oxidation states) impact reactivity.
Properties
Molecular Formula |
C11H10ClN3OS |
|---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-chloro-6-(methylsulfinylmethyl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C11H10ClN3OS/c1-17(16)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3 |
InChI Key |
JMDWRRWRQVEQJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide generally follows these key stages:
- Construction of the 6-chloropyrimidine core.
- Introduction of the 3-pyridinyl substituent at the 2-position of the pyrimidine ring.
- Attachment of the methylthio methyl group at the 4-position.
- Selective oxidation of the methylthio group to the methyl sulfoxide.
This sequence ensures regioselective functionalization and preservation of sensitive heterocyclic moieties.
Preparation of the 6-Chloropyrimidine Core
The 6-chloropyrimidine nucleus is typically synthesized by chlorination of a suitable pyrimidinyl precursor. Literature reports describe chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled heating conditions to introduce the chlorine atom at the 6-position of the pyrimidine ring. For example, Taylor et al. demonstrated chlorination of pyrimidin-4-amine derivatives followed by nucleophilic substitution to yield chlorinated pyrimidines.
Attachment of the Methylthio Methyl Group
The methylthio methyl substituent at the 4-position is introduced by nucleophilic substitution of a suitable leaving group (e.g., chloride) with a methylthiolate anion (CH3S−). This step often requires mild conditions to avoid side reactions on the heterocyclic rings. The methylthio group serves as a precursor for subsequent oxidation to the sulfoxide.
Selective Oxidation to Methyl Sulfoxide
The methylthio methyl group is oxidized to the corresponding methyl sulfoxide using controlled oxidation protocols. Common oxidants include:
- Hydrogen peroxide (H2O2) under buffered or catalytic conditions.
- Meta-chloroperbenzoic acid (m-CPBA) for selective sulfoxidation.
- Other mild oxidants such as oxone or sodium periodate.
The oxidation conditions are optimized to avoid over-oxidation to sulfone and to preserve the integrity of the pyrimidine and pyridinyl rings. Reaction temperatures are typically kept low to moderate (0–40 °C), and reaction times are monitored closely.
Representative Preparation Method (Literature-Based)
Summary Table of Key Preparation Methods
| Preparation Stage | Methodology | Advantages | Challenges |
|---|---|---|---|
| Pyrimidine chlorination | POCl3 or SOCl2 chlorination | High regioselectivity | Requires careful temperature control |
| Pyridinyl substitution | Pd-catalyzed cross-coupling or nucleophilic substitution | High yield, regioselective | Catalyst cost, sensitivity to moisture |
| Methylthio substitution | Nucleophilic substitution with CH3SNa | Mild conditions, straightforward | Avoids side reactions |
| Sulfoxide oxidation | H2O2, m-CPBA oxidation | Selective sulfoxide formation | Over-oxidation risk |
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).
A study demonstrated that the compound showed minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, suggesting it could be a valuable candidate for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been evaluated for its antiproliferative effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.
Data from studies indicate that related compounds exhibit GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM against different cancer cell lines, highlighting the potential of this compound in cancer therapy .
Case Study 1: Antimicrobial Resistance
A detailed study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that this compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic option for treating resistant infections.
Case Study 2: Cancer Research
Research published in Cancer Letters explored the compound's ability to induce apoptosis in cancer cells. The study found that treatment with the compound led to significant cell death in various cancer types, indicating its potential as a lead compound for drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Biological activity : The target compound’s pyridinyl and sulfoxide groups may enhance interactions with enzymes or receptors requiring polar-aromatic recognition, contrasting with sulfonylureas’ plant-specific activity .
- Drug-likeness : The sulfoxide group balances solubility and permeability better than sulfonates or thioethers, making it advantageous for central nervous system (CNS) targets .
Biological Activity
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide, with the molecular formula C11H10ClN3OS and a molecular weight of 267.74 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process often includes chlorination, sulfoxidation, and coupling reactions to achieve the desired structure. Various methodologies have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors.
- IC50 Values : The compound has demonstrated varying degrees of potency against different cancer cell lines. For example:
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell cycle regulation, such as CDK6 and PKMYT1, which are crucial for the proliferation of cancer cells.
- Impact on Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has a favorable profile:
- Oral Bioavailability : Approximately 31.8%, indicating good absorption when administered orally.
- Clearance Rate : The clearance rate is recorded at 82.7 mL/h/kg after intravenous administration .
- Toxicity Studies : In vivo studies in mice showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control treatments .
- Leukemia Models : The compound exhibited cytostatic effects against L1210 and P388 leukemia cell lines, demonstrating potential for further development in hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
